molecular formula C17H17Cl2NO2 B2446748 N-(3,5-dichlorophenyl)-4-(4-methylphenoxy)butanamide CAS No. 449154-34-1

N-(3,5-dichlorophenyl)-4-(4-methylphenoxy)butanamide

Cat. No. B2446748
CAS RN: 449154-34-1
M. Wt: 338.23
InChI Key: XFYREPJNQBDZIW-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-4-(4-methylphenoxy)butanamide, also known as A-836,339, is a synthetic compound that acts as a selective cannabinoid receptor type 2 (CB2) agonist. It was first synthesized in 2008 and has been the subject of numerous scientific studies due to its potential therapeutic applications.

Scientific Research Applications

Chemical Synthesis and Modification

N-(3,5-dichlorophenyl)-4-(4-methylphenoxy)butanamide and related compounds are utilized in chemical synthesis and modification processes, demonstrating their versatility in organic chemistry. For instance, compounds like 4-methyl-3-penten-2-one, and 3-methyl-1-phenyl-2-buten-1-one undergo reactions with cyclohexane in the presence of aluminum halides, highlighting the potential for chemical transformations involving similar structures (Koltunov, Repinskaya, & Borodkin, 2001). This suggests that N-(3,5-dichlorophenyl)-4-(4-methylphenoxy)butanamide could serve as a precursor or intermediate in synthesizing complex molecules or modifying existing chemical structures for various applications, including material science and pharmaceuticals.

Environmental Monitoring and Analysis

The presence and effects of N-(3,5-dichlorophenyl)-4-(4-methylphenoxy)butanamide in environmental matrices have not been directly reported in the provided literature. However, studies on similar compounds, such as benzophenones and chlorophenols, indicate the importance of monitoring these chemicals due to their widespread use and potential environmental impact. For example, the determination of benzophenone UV filters in environmental samples highlights the need for analytical methods to detect and quantify similar compounds (Zhang et al., 2011). This suggests that research into compounds like N-(3,5-dichlorophenyl)-4-(4-methylphenoxy)butanamide could focus on their environmental fate, distribution, and potential effects, contributing to the field of environmental chemistry and toxicology.

Material Science and Engineering

The development of renewable thermosetting resins derived from natural sources, such as eugenol, demonstrates the potential for creating high-performance materials from sustainable feedstocks (Harvey et al., 2014). Although not directly related to N-(3,5-dichlorophenyl)-4-(4-methylphenoxy)butanamide, this research indicates a broader interest in synthesizing and applying novel compounds for material science applications. Such efforts could inspire future research into utilizing N-(3,5-dichlorophenyl)-4-(4-methylphenoxy)butanamide and related compounds for developing new materials with unique properties, such as enhanced durability, reduced environmental impact, or specific functional characteristics for industrial applications.

properties

IUPAC Name

N-(3,5-dichlorophenyl)-4-(4-methylphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO2/c1-12-4-6-16(7-5-12)22-8-2-3-17(21)20-15-10-13(18)9-14(19)11-15/h4-7,9-11H,2-3,8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYREPJNQBDZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCC(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dichlorophenyl)-4-(4-methylphenoxy)butanamide

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